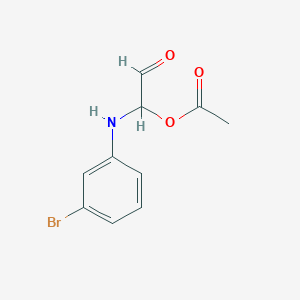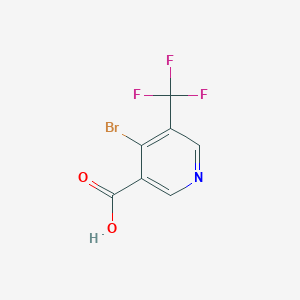
4-Bromo-5-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)nicotinic acid typically involves the bromination of 5-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The reaction proceeds through acylation, cyclization, and hydrolysis steps to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the bromine atom’s electron-withdrawing effect, makes the compound a potent inhibitor of certain enzymes and receptors involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)nicotinic acid
- 5-Bromo-2-fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
Comparison: 4-Bromo-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. For instance, the presence of the bromine atom at the 4-position enhances its reactivity in substitution reactions, while the trifluoromethyl group at the 5-position increases its lipophilicity and stability .
Eigenschaften
Molekularformel |
C7H3BrF3NO2 |
|---|---|
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
4-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |
InChI-Schlüssel |
AQMGMXMGIQDECE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
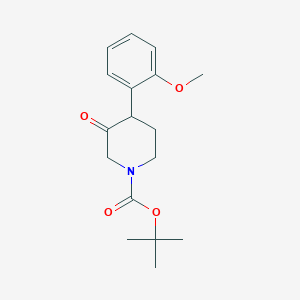
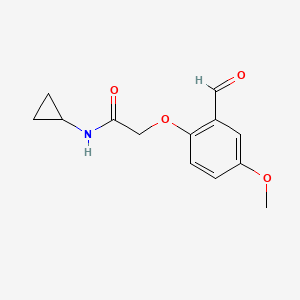



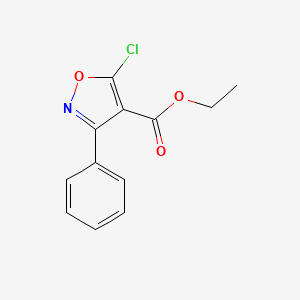

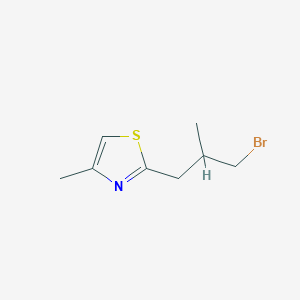
![2-[(1-Ethylpiperidin-4-YL)oxy]acetic acid](/img/structure/B13157124.png)
![Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13157127.png)

